3-Cyclopropyl-4-(fluoromethyl)pyrrolidine
Overview
Description
3-Cyclopropyl-4-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “this compound” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they could influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound could potentially have a wide range of effects.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. These temporal effects are important for determining the compound’s suitability for various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining safe and effective usage of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function
Properties
IUPAC Name |
3-cyclopropyl-4-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDDBKHCLEEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.